molecular formula C7H4ClF3N4 B1344175 2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile CAS No. 389606-51-3

2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile

Cat. No.: B1344175
CAS No.: 389606-51-3
M. Wt: 236.58 g/mol
InChI Key: CTKRVIHFYPWMFX-UHFFFAOYSA-N
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Description

2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile is a synthetic organic compound with the molecular formula C7H4ClF3N4 It is characterized by the presence of a pyrimidine ring substituted with a chloro group, a trifluoroethylamino group, and a carbonitrile group

Biochemical Analysis

Biochemical Properties

2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily based on the compound’s ability to form stable complexes with the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in cell growth and differentiation, thereby impacting cellular proliferation and apoptosis. Additionally, it affects key signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their function. For example, this compound has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of immune responses. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways, affecting metabolic flux and metabolite levels. For instance, this compound has been shown to inhibit key enzymes in the glycolytic pathway, leading to alterations in glucose metabolism. Additionally, it can affect the levels of various metabolites, such as ATP and NADH, which are critical for cellular energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound can be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Additionally, it can accumulate in the mitochondria, affecting cellular energy production and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine and 2,2,2-trifluoroethylamine.

    Nucleophilic Substitution: The 2-chloropyrimidine undergoes nucleophilic substitution with 2,2,2-trifluoroethylamine in the presence of a base such as potassium carbonate. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Cyanation: The resulting intermediate is then subjected to cyanation using a cyanating agent such as copper(I) cyanide or sodium cyanide under appropriate conditions to introduce the carbonitrile group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated control of reaction parameters, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.

    Hydrolysis: The carbonitrile group can be hydrolyzed to form the corresponding carboxamide or carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in solvents like methanol or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.

    Oxidation Products: Oxidized derivatives of the pyrimidine ring.

    Hydrolysis Products: Carboxamide or carboxylic acid derivatives.

Scientific Research Applications

2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyrimidine
  • 2-Chloro-4-(trifluoromethyl)pyrimidine
  • 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine

Comparison

Compared to these similar compounds, 2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile is unique due to the presence of both the trifluoroethylamino group and the carbonitrile group. This combination of functional groups can impart distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-4-(2,2,2-trifluoroethylamino)pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N4/c8-6-13-2-4(1-12)5(15-6)14-3-7(9,10)11/h2H,3H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKRVIHFYPWMFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)NCC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389606-51-3
Record name 2-chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile
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